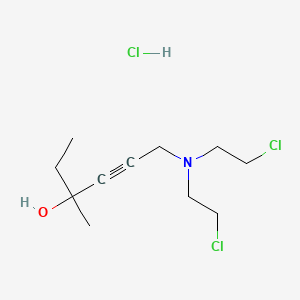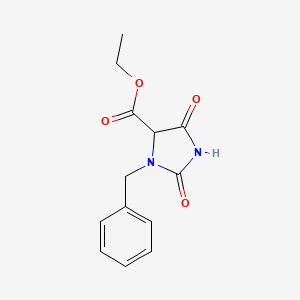
Ethyl 3-benzyl-2,5-dioxoimidazolidine-4-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 3-benzyl-2,5-dioxoimidazolidine-4-carboxylate is a chemical compound belonging to the class of imidazolidine derivatives. This compound features a unique structure with a benzyl group attached to the imidazolidine ring, which is further substituted with ethyl and carboxylate groups. Imidazolidine derivatives are known for their diverse applications in various fields, including pharmaceuticals, agrochemicals, and materials science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-benzyl-2,5-dioxoimidazolidine-4-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of benzylamine with ethyl oxalyl chloride to form an intermediate, which is then cyclized with urea to yield the desired imidazolidine derivative. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensures high yield and purity of the final product. Industrial methods may also incorporate purification steps, such as recrystallization or chromatography, to achieve the desired quality.
化学反応の分析
Types of Reactions
Ethyl 3-benzyl-2,5-dioxoimidazolidine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the carbonyl groups to alcohols or other reduced forms.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, or acylating agents can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
科学的研究の応用
Ethyl 3-benzyl-2,5-dioxoimidazolidine-4-carboxylate has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound is used in studies related to enzyme inhibition, protein-ligand interactions, and cellular signaling pathways.
Medicine: Research explores its potential as a therapeutic agent for treating diseases, including cancer, infections, and neurological disorders.
Industry: It finds applications in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
作用機序
The mechanism of action of Ethyl 3-benzyl-2,5-dioxoimidazolidine-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it may interact with cellular receptors to influence signaling pathways, leading to various biological effects.
類似化合物との比較
Ethyl 3-benzyl-2,5-dioxoimidazolidine-4-carboxylate can be compared with other imidazolidine derivatives, such as:
Ethyl 2,5-dioxoimidazolidine-4-carboxylate: Lacks the benzyl group, resulting in different chemical and biological properties.
Benzyl 2,5-dioxoimidazolidine-4-carboxylate: Lacks the ethyl group, which affects its solubility and reactivity.
Ethyl 3-phenyl-2,5-dioxoimidazolidine-4-carboxylate: Contains a phenyl group instead of a benzyl group, leading to variations in steric and electronic effects.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to its analogs.
特性
CAS番号 |
56598-93-7 |
|---|---|
分子式 |
C13H14N2O4 |
分子量 |
262.26 g/mol |
IUPAC名 |
ethyl 3-benzyl-2,5-dioxoimidazolidine-4-carboxylate |
InChI |
InChI=1S/C13H14N2O4/c1-2-19-12(17)10-11(16)14-13(18)15(10)8-9-6-4-3-5-7-9/h3-7,10H,2,8H2,1H3,(H,14,16,18) |
InChIキー |
ZUWBGEUXLDJYPA-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1C(=O)NC(=O)N1CC2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1,4-Dithiaspiro[4.5]decane-2,3-dione](/img/structure/B14010801.png)
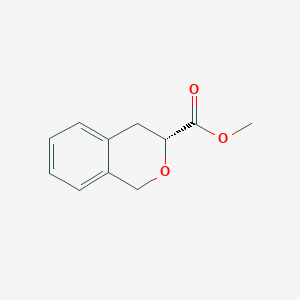

![[(7-Chloro-3-methylquinolin-4-yl)sulfanyl]acetic acid](/img/structure/B14010816.png)
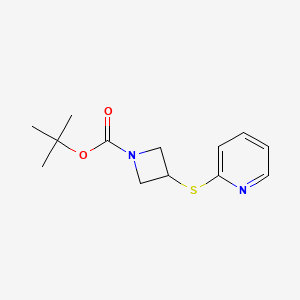

![Ethyl 2-{1-[(ethoxycarbonyl)oxy]ethyl}pentanoate](/img/structure/B14010835.png)



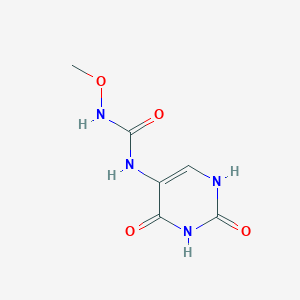
![4-[Di(propan-2-yl)amino]pyrido[1,2-a]pyrimidin-2-one](/img/structure/B14010889.png)

